molecular formula C12H7BrO3S B1668649 CAY10526

CAY10526

Katalognummer: B1668649
Molekulargewicht: 311.15 g/mol
InChI-Schlüssel: ICCDILPNCJIDAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von CAY10526 umfasst mehrere Schritte, beginnend mit der Herstellung des Benzo[b]thiophen-Kerns. Dieser Kern wird dann bromiert und weiteren Reaktionen unterzogen, um die Hydroxyl- und Furanon-Funktionalitäten einzuführen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylformamid (DMF) und Dimethylsulfoxid (DMSO), wobei die Temperaturen sorgfältig gesteuert werden, um die gewünschte Produktbildung zu gewährleisten .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht weit verbreitet sind, wird die Verbindung in der Regel in Forschungslaboren unter Verwendung der oben genannten Syntheserouten hergestellt. Der Produktionsprozess beinhaltet mehrere Reinigungsschritte, um einen hohen Reinheitsgrad zu erreichen, typischerweise größer als 98% .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Analoga erzeugen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der Expression der mikrosomalen Prostaglandin-E2-Synthase-1 (mPGES-1). Dieses Enzym katalysiert den letzten Schritt bei der Produktion von Prostaglandin E2, einem wichtigen Mediator von Entzündungen und Schmerzen. Durch die Hemmung von mPGES-1 reduziert this compound den Gehalt an Prostaglandin E2 und lindert so Entzündungen und Schmerzen. Die Verbindung beeinflusst die Expression von Cyclooxygenase-2 (COX-2) nicht, einem anderen Enzym, das an der Prostaglandinsynthese beteiligt ist .

Analyse Chemischer Reaktionen

Types of Reactions

CAY10526 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Wissenschaftliche Forschungsanwendungen

CAY10526 is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme involved in the production of prostaglandin E2 (PGE2). This compound has gained attention for its potential applications in cancer therapy and inflammation modulation. Below, we explore the scientific research applications of this compound, including detailed findings from various studies.

Inhibition of Tumor Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines, including T-cell lymphoma cells. In a study involving the Hut78 cell line, treatment with this compound resulted in significant apoptosis and reduced cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 27.64 µM at 24 hours .

Modulation of Immune Responses

This compound's impact on immune cells has been explored in various contexts:

  • Macrophage Polarization : Pretreatment with this compound significantly attenuated LPS-induced inflammatory responses in bone marrow-derived macrophages (BMDMs), suggesting its potential to modulate macrophage polarization towards a less inflammatory state .
  • Tumor Microenvironment : In models of melanoma, this compound inhibited tumor growth by affecting the immune microenvironment, particularly through modulation of PGE2 levels that influence macrophage polarization .

Potential in Hematological Malignancies

Research indicates that this compound could play a role in treating hematological cancers:

  • A study reported that this compound inhibited mPGES-1 expression and PGE2 production in primary T-cell acute lymphoblastic leukemia cells, demonstrating its potential as a therapeutic agent against this malignancy .

Data Summary

The following table summarizes key findings from studies involving this compound:

StudyCell TypeConcentrationIC50 (µM)Key Findings
Hut78 (T-cell lymphoma)10-80 µM27.64Induced apoptosis via caspase activation; inhibited JAK/STAT and PI3K/AKT pathways.
BMDM10 µMN/AAttenuated LPS-induced inflammatory response; modulated macrophage polarization.
Melanoma50 mg/kgN/AInhibited tumor growth; affected immune microenvironment through PGE2 modulation.

Case Study 1: T-cell Lymphoma

In a controlled experiment with Hut78 cells, this compound demonstrated significant anti-proliferative effects, which were attributed to its ability to induce apoptosis and inhibit critical survival pathways. This suggests that targeting mPGES-1 could be a viable therapeutic strategy for T-cell lymphomas.

Case Study 2: Macrophage Response Modulation

A study utilizing BMDMs showed that pretreatment with this compound effectively reduced inflammatory cytokine production following LPS stimulation. This highlights the compound's potential application in conditions characterized by excessive inflammation.

Wirkmechanismus

CAY10526 exerts its effects by selectively inhibiting the expression of microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme catalyzes the final step in the production of prostaglandin E2, a key mediator of inflammation and pain. By inhibiting mPGES-1, this compound reduces the levels of prostaglandin E2, thereby alleviating inflammation and pain. The compound does not affect the expression of cyclooxygenase-2 (COX-2), another enzyme involved in prostaglandin synthesis .

Vergleich Mit ähnlichen Verbindungen

CAY10526 ist einzigartig in seiner selektiven Hemmung von mPGES-1, ohne die COX-2-Expression zu beeinflussen. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine hohe Selektivität und Potenz bei der Hemmung von mPGES-1 aus, was es zu einem wertvollen Werkzeug in der Entzündungs- und Krebsforschung macht.

Biologische Aktivität

CAY10526 is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme involved in the production of prostaglandin E2 (PGE2). This compound has been extensively studied for its biological activity, particularly in the context of cancer, inflammation, and immune response modulation. This article synthesizes findings from various studies to elucidate the biological effects and mechanisms of action of this compound.

This compound selectively inhibits mPGES-1 without affecting cyclooxygenase-2 (COX-2), leading to decreased PGE2 synthesis. PGE2 is implicated in various pathological processes, including tumor progression and inflammation. By inhibiting mPGES-1, this compound reduces PGE2 levels, which has significant implications for cancer therapy and inflammatory diseases.

Key Findings:

  • Inhibition of PGE2 Production : this compound effectively reduces PGE2 levels in various cell types, including T-cell lymphoma cells and melanoma cells, demonstrating its potential as an anti-inflammatory and anti-cancer agent .
  • Induction of Apoptosis : In Hut78 T-cell lymphoma cells, treatment with this compound resulted in increased apoptosis rates, evidenced by elevated cleaved caspase-3 levels . The compound also down-regulates Cyclin D1, which is critical for cell cycle progression, further contributing to its anti-proliferative effects .

1. T-cell Lymphoma Cells

A study focusing on Hut78 cells revealed that treatment with this compound inhibited cell proliferation and induced apoptosis. The half-maximal inhibitory concentration (IC50) was determined to be 27.64 µM after 24 hours of exposure. The mechanism involved the inhibition of the JAK/STAT and TGF-β/Smad3 signaling pathways, crucial for cell survival and proliferation .

2. Melanoma Cells

In melanoma xenograft models, this compound significantly suppressed tumor growth and increased apoptosis. The study highlighted that high levels of mPGES-1 correlated with reduced patient survival rates, suggesting that targeting this enzyme could enhance therapeutic outcomes in melanoma .

Research Findings Summary

Study FocusCell TypeIC50 (µM)Main Findings
T-cell LymphomaHut7827.64Induced apoptosis; inhibited JAK/STAT and TGF-β/Smad3 pathways .
MelanomaXenograftsN/ASuppressed tumor growth; correlated mPGES-1 levels with survival outcomes .
InflammationVarious10Increased leukocyte adhesion in endothelial cells treated with this compound .

Biological Implications

The inhibition of mPGES-1 by this compound has broad implications:

  • Cancer Therapy : By reducing PGE2 levels, this compound may enhance the efficacy of existing cancer therapies by preventing tumor-promoting effects associated with PGE2.
  • Inflammatory Diseases : The compound's ability to modulate immune responses suggests potential applications in treating chronic inflammatory conditions.

Eigenschaften

IUPAC Name

3-(1-benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO3S/c13-10-9(11(14)16-12(10)15)8-5-6-3-1-2-4-7(6)17-8/h1-5,11,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCDILPNCJIDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C(=O)OC3O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CAY10526
Reactant of Route 2
CAY10526
Reactant of Route 3
CAY10526
Reactant of Route 4
CAY10526
Reactant of Route 5
CAY10526
Reactant of Route 6
CAY10526

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.